molecular formula C11H13N3OS B1484483 2-(3-Aminopropyl)-6-(thiophen-3-yl)-2,3-dihydropyridazin-3-one CAS No. 2098008-15-0

2-(3-Aminopropyl)-6-(thiophen-3-yl)-2,3-dihydropyridazin-3-one

Cat. No. B1484483
CAS RN: 2098008-15-0
M. Wt: 235.31 g/mol
InChI Key: HKGIKKQHCAIZMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Aminopropyl)-6-(thiophen-3-yl)-2,3-dihydropyridazin-3-one is a chemical compound with the molecular formula C11H13N3OS . It is not intended for human or veterinary use and is used for research purposes.


Molecular Structure Analysis

The molecular structure of 2-(3-Aminopropyl)-6-(thiophen-3-yl)-2,3-dihydropyridazin-3-one consists of an aminopropyl group attached to a thiophenyl group and a dihydropyridazinone group . The molecular weight of this compound is 235.31 g/mol.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Dihydropyridazines and Thiourea Derivatives : The compound has been used in the synthesis of new dihydropyridazines, demonstrating its utility in heterocyclic chemistry. This research highlights its potential in creating diverse chemical structures (Hafiz, Ramiz, & Sarhan, 2011).

  • Characterization of Thieno[2,3-b]Pyridine Derivatives : Studies have focused on the synthesis and characterization of thieno[2,3-b]pyridine derivatives, where the compound plays a crucial role in the formation of these heterocyclic compounds. This research provides insights into the structural properties of such derivatives (Abdel-fattah & Attaby, 2012).

Biological and Pharmacological Applications

  • Antimicrobial Activities : Some derivatives of this compound have been evaluated for their antimicrobial activities, showing promise in the development of new antimicrobial agents. This application is particularly significant given the ongoing challenge of antibiotic resistance (Gomha, Mohamed, Zaki, Ewies, Elroby, 2018).

  • Antioxidant Properties : The compound's derivatives have also been studied for their antioxidant properties. This research is important for understanding the compound's potential role in preventing oxidative stress-related diseases (Shetty, Chandana, Shastry, Rao, & Manasa, 2022).

  • Anticancer Activity : Some studies have explored the anticancer potential of derivatives of this compound, providing a foundation for future research into novel cancer treatments (Kumar, Kumar, Roy, & Sondhi, 2013).

Chemical and Industrial Applications

  • Base Oil Improvement : Research has also been conducted on the use of Pyridazinone derivatives, including this compound, for improving the quality of base oils. This demonstrates its potential application in industrial processes (Nessim, 2017).

Additional Applications

  • Synthesis of Novel Heterocyclic Compounds : The compound has been instrumental in the synthesis of a variety of novel heterocyclic compounds, showcasing its versatility in chemical synthesis (Shams, Mohareb, Helal, & Mahmoud, 2010).

  • Antiradiation Activity : Derivatives of this compound have been synthesized and evaluated for their antiradiation activities, indicating its potential in radiation protection (Hassan, Ghorab, & Nassar, 1998).

  • Antimicrobial Evaluation : Novel di-triazoles and derivatives of this compound have been synthesized and assessed for their antimicrobial properties, further underscoring its relevance in medical research (Ünver, Düğdü, Sancak, & Er, 2008).

properties

IUPAC Name

2-(3-aminopropyl)-6-thiophen-3-ylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c12-5-1-6-14-11(15)3-2-10(13-14)9-4-7-16-8-9/h2-4,7-8H,1,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGIKKQHCAIZMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1C2=CSC=C2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Aminopropyl)-6-(thiophen-3-yl)-2,3-dihydropyridazin-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Aminopropyl)-6-(thiophen-3-yl)-2,3-dihydropyridazin-3-one
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2-(3-Aminopropyl)-6-(thiophen-3-yl)-2,3-dihydropyridazin-3-one
Reactant of Route 3
2-(3-Aminopropyl)-6-(thiophen-3-yl)-2,3-dihydropyridazin-3-one
Reactant of Route 4
2-(3-Aminopropyl)-6-(thiophen-3-yl)-2,3-dihydropyridazin-3-one
Reactant of Route 5
2-(3-Aminopropyl)-6-(thiophen-3-yl)-2,3-dihydropyridazin-3-one
Reactant of Route 6
2-(3-Aminopropyl)-6-(thiophen-3-yl)-2,3-dihydropyridazin-3-one

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